molecular formula C25H29N3O5S2 B3018125 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 361167-52-4

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B3018125
CAS No.: 361167-52-4
M. Wt: 515.64
InChI Key: AJLOHJIUGAYTHU-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C25H29N3O5S2 and its molecular weight is 515.64. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides in Medicinal Chemistry Sulfonamides, including the primary sulfonamide moiety, play a crucial role in various clinically used drugs. They are notably present in diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and cycloxygenase 2 (COX2) inhibitors. Recently, novel drugs such as apricoxib and pazopanib, which also incorporate this group, have shown significant antitumor activity. The constant innovation in sulfonamide applications, particularly in creating selective antiglaucoma drugs, antitumor agents, and diagnostic tools, underscores the multifaceted utility of this chemical group in scientific research (Carta, Scozzafava & Supuran, 2012).

Phenothiazines and Their Derivatives in Therapeutics Phenothiazines and their derivatives, including N-alkylphenothiazines, are known for their broad spectrum of biological activities. They exhibit antibacterial, antifungal, anticancer, and antipsychotic properties. These compounds' ability to interact with macromolecules and coordinate to metals expands their application scope, particularly in synthesizing related derivatives and metal complexes with promising biological effects (Krstić et al., 2016).

Benzofused Thiazole Derivatives in Pharmacological Research Benzofused thiazole derivatives have been identified as potential candidates for therapeutic agents due to their notable antioxidant and anti-inflammatory activities. The synthesis process and the in vitro screening for these activities indicate that certain compounds exhibit significant potential, highlighting the value of thiazole derivatives in developing new pharmacological agents (Raut et al., 2020).

Benzothiazole and its Derivatives in Drug Development The benzothiazole nucleus is a fundamental moiety in various bioactive heterocycles and natural products. Over recent years, there has been a growing interest in exploring the biological and therapeutic activities of benzothiazole-containing compounds. This nucleus is considered pivotal in developing antimicrobial, analgesic, antiviral, antioxidant, and other drugs. The molecular structures of many potent drugs, including Frentizole, Pramipexole, Thioflavin T, and Riluzole, are based on the benzothiazole skeleton, emphasizing its significance in medicinal chemistry (Sumit, Kumar & Mishra, 2020).

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S2/c1-16-11-17(2)14-28(13-16)35(30,31)20-8-5-18(6-9-20)24(29)27-25-26-21(15-34-25)19-7-10-22(32-3)23(12-19)33-4/h5-10,12,15-17H,11,13-14H2,1-4H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLOHJIUGAYTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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